N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes multiple heteroatoms and fused ring systems
Mechanism of Action
Target of Action
Similar compounds have been reported to demonstrate inhibitory activity on glutamate-gated chloride channels
Biochemical Pathways
Compounds with similar structures have been reported to significantly up-regulate the metabolism of purine, pyrimidine and down-regulate sphingolipid metabolism
Pharmacokinetics
The bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .
Result of Action
Related compounds have shown potential as anthelmintic agents, indicating that they may have effects on cellular processes related to parasitic worms
Action Environment
It has been reported that a derivative of benzothiadiazole showed effective protection against fusariosis and stimulated the growth and development of tomato plants when applied in greenhouse conditions This suggests that environmental factors could potentially influence the action of this compound
Biochemical Analysis
Biochemical Properties
It is possible that this compound interacts with certain enzymes, proteins, and other biomolecules, but these interactions have not been identified or characterized .
Cellular Effects
It is unclear how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
There is currently no information available on the changes in the effects of N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide in animal models are not documented. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide within cells and tissues are not documented. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiophene core, introduction of the nitro group, and construction of the tricyclic system with sulfur and nitrogen atoms. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative .
Scientific Research Applications
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-5-nitro-1-benzothiophene-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and tricyclic heterocycles with sulfur and nitrogen atoms. Examples include:
- Benzothiophene-2-carboxamide derivatives
- Tricyclic sulfur-nitrogen heterocycles
Uniqueness
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-5-nitro-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O3S3/c1-8-19-11-3-4-12-16(15(11)26-8)28-18(20-12)21-17(23)14-7-9-6-10(22(24)25)2-5-13(9)27-14/h2-7H,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIPQQCMRAKPAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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